N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]acetamide is a compound that features a benzothiazole and thiazole moiety linked via an acetamide group. Benzothiazole and thiazole are heterocyclic compounds containing sulfur and nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]acetamide, also known as N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of these compounds is believed to be DprE1, a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This results in the disruption of arabinogalactan biosynthesis, leading to the weakening of the mycobacterial cell wall and eventually cell death .
Biochemical Pathways
The inhibition of DprE1 disrupts the arabinogalactan biosynthetic pathway . Arabinogalactan is a key component of the mycobacterial cell wall and its disruption leads to cell wall weakening and cell death .
Pharmacokinetics
They are metabolized in the liver and excreted primarily through the kidneys . These properties contribute to the bioavailability of the compound.
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the function of DprE1, the compound disrupts the biosynthesis of arabinogalactan, leading to cell wall weakening and cell death .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antioxidant, anticancer, and anti-inflammatory activities . They have been found to interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
Benzothiazole derivatives have been shown to exhibit cytotoxicity against tumorigenic cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzothiazole derivatives have been reported to inhibit various enzymes, potentially leading to changes in gene expression
Dosage Effects in Animal Models
Benzothiazole derivatives have been shown to exhibit antinociceptive effects in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]acetamide typically involves the condensation of 2-aminobenzothiazole with 2-chloroacetamide in the presence of a base such as triethylamine (TEA) in a solvent like chloroform . The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminobenzothiazole attacks the carbonyl carbon of 2-chloroacetamide, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of an acetamide group.
2-aminobenzothiazole: The parent compound used in the synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]acetamide.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS2/c1-7(16)13-12-15-9(6-17-12)11-14-8-4-2-3-5-10(8)18-11/h2-6H,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULQQYWUGRKZNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.